molecular formula C12H11BrN2O2 B13678354 Ethyl 2-amino-8-bromoquinoline-3-carboxylate

Ethyl 2-amino-8-bromoquinoline-3-carboxylate

Cat. No.: B13678354
M. Wt: 295.13 g/mol
InChI Key: DKASSLKVQBLYSP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8-bromoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-8-bromoquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in solvents such as methanol, diethyl ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Friedländer condensation reaction remains a common approach for synthesizing quinoline derivatives on a larger scale due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines or alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino or alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-8-bromoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-bromoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminoquinoline-3-carboxylate: Lacks the bromo group, resulting in different reactivity and biological activity.

    Ethyl 2-amino-6-bromoquinoline-3-carboxylate: Similar structure but with the bromo group at a different position, affecting its chemical properties and applications.

Uniqueness

Ethyl 2-amino-8-bromoquinoline-3-carboxylate is unique due to the presence of the bromo group at the 8-position, which influences its reactivity and biological activity. This specific substitution pattern can enhance its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 2-amino-8-bromoquinoline-3-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)8-6-7-4-3-5-9(13)10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

DKASSLKVQBLYSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)N

Origin of Product

United States

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